

A-849529: A Technical Overview of a Key Metabolite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A-849529

Cat. No.: B15601005

[Get Quote](#)

This technical guide provides a comprehensive overview of **A-849529**, a significant acid metabolite of the potent receptor tyrosine kinase inhibitor, Linifanib (ABT-869). This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its known identifiers and the biological context provided by its parent compound.

Compound Identifiers

A-849529 is chemically defined by several identifiers that are crucial for its unambiguous identification in research and regulatory documentation.

Identifier Type	Value
Primary CAS Number	819058-88-3
Systematic Name	3-(((4-(3-amino-1H-indazol-4-yl)phenyl)amino)carbonyl)amino)-4-fluorobenzoic acid
Other Names	3-((4-(3-amino-1H-indazol-4-yl)phenyl)carbamoyl)amino)-4-fluorobenzoic acid, 3-(3-(4-(3-amino-1H-indazol-4-yl)phenyl)ureido)-4-fluorobenzoic acid, ABT-869 acid metabolite
Molecular Formula	C21H16FN5O3
Molecular Weight	405.38 g/mol
SMILES	c1cc(-c2ccc(cc2)NC(=O)Nc3cc(ccc3F)C(=O)O)c4c(c1)[nH]nc4N
InChI	InChI=1S/C21H16FN5O3/c22-15-9-6-12(20(28)29)10-17(15)25-21(30)24-13-7-4-11(5-8-13)14-2-1-3-16-18(14)19(23)27-26-16/h1-10H,(H,28,29)(H3,23,26,27)(H2,24,25,30)

Biological Context and Activity of the Parent Compound (ABT-869)

While direct and extensive experimental data on **A-849529** is limited in publicly available literature, its biological significance is intrinsically linked to its parent compound, Linifanib (ABT-869). Linifanib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent activity against key drivers of tumor angiogenesis and proliferation.[\[1\]](#)[\[2\]](#)[\[3\]](#) The primary targets of Linifanib include members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[\[1\]](#)[\[4\]](#)

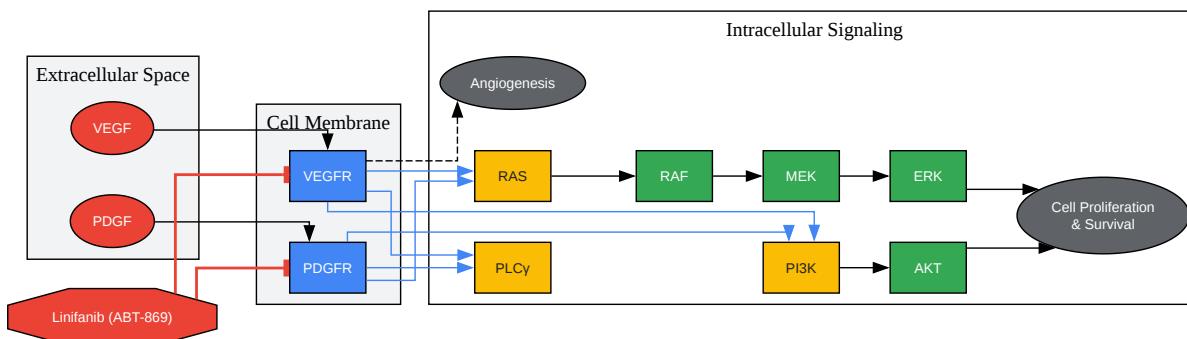
In Vitro Activity of Linifanib (ABT-869)

Linifanib has demonstrated potent inhibitory activity against several key receptor tyrosine kinases in enzymatic and cellular assays.

Target	IC50 (nM)	Assay Type
KDR (VEGFR2)	4	Enzymatic
FLT1 (VEGFR1)	3	Enzymatic
PDGFR β	66	Enzymatic
FLT3	4	Enzymatic
CSF-1R	3	Enzymatic
Cellular Assays		
PDGFR- β Phosphorylation	2	Cellular
KDR Phosphorylation	4	Cellular
CSF-1R Phosphorylation	7	Cellular
VEGF-stimulated HUVEC Proliferation	0.2	Cellular
FLT3-ITD Mutant Cell Proliferation (MV-4-11)	4	Cellular
FLT3-ITD Mutant Cell Proliferation (MOLM-13)	6	Cellular

Data sourced from multiple studies on ABT-869 (Linifanib).[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

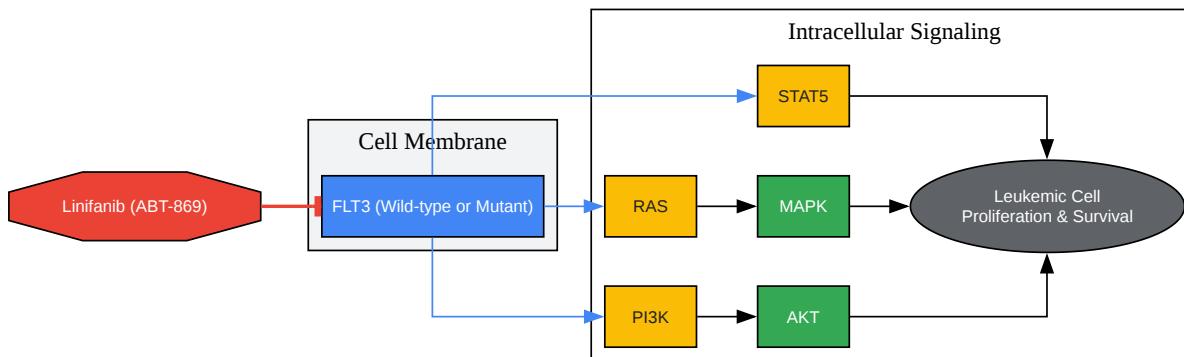
In Vivo Activity of Linifanib (ABT-869)


In preclinical models, orally administered Linifanib has shown significant efficacy in inhibiting angiogenesis and tumor growth in various cancer models.

Model	Efficacy Metric	Dosage
VEGF-induced Uterine Edema (mice)	ED50 = 0.5 mg/kg	Oral
Corneal Angiogenesis (mice)	>50% inhibition	15 mg/kg, oral
Human Tumor Xenografts (various)	ED50 = 1.5-5 mg/kg	Twice daily, oral

Data sourced from studies on ABT-869 (Linifanib).[\[1\]](#)

Signaling Pathways Targeted by the Parent Compound (ABT-869)


Linifanib exerts its anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The primary pathways affected are those mediated by VEGFR, PDGFR, and FLT3.

[Click to download full resolution via product page](#)

VEGFR and PDGFR Signaling Inhibition by Linifanib (ABT-869).

The diagram above illustrates the inhibition of VEGFR and PDGFR signaling cascades by Linifanib. By blocking the initial receptor tyrosine kinase activation, Linifanib effectively downregulates downstream pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.

[Click to download full resolution via product page](#)

FLT3 Signaling Inhibition by Linifanib (ABT-869) in Leukemia.

In the context of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations, Linifanib inhibits the constitutive activation of the FLT3 receptor.^[4] This leads to the downregulation of critical downstream signaling molecules like STAT5, PI3K/AKT, and RAS/MAPK, ultimately inhibiting leukemic cell proliferation and survival.^[4]

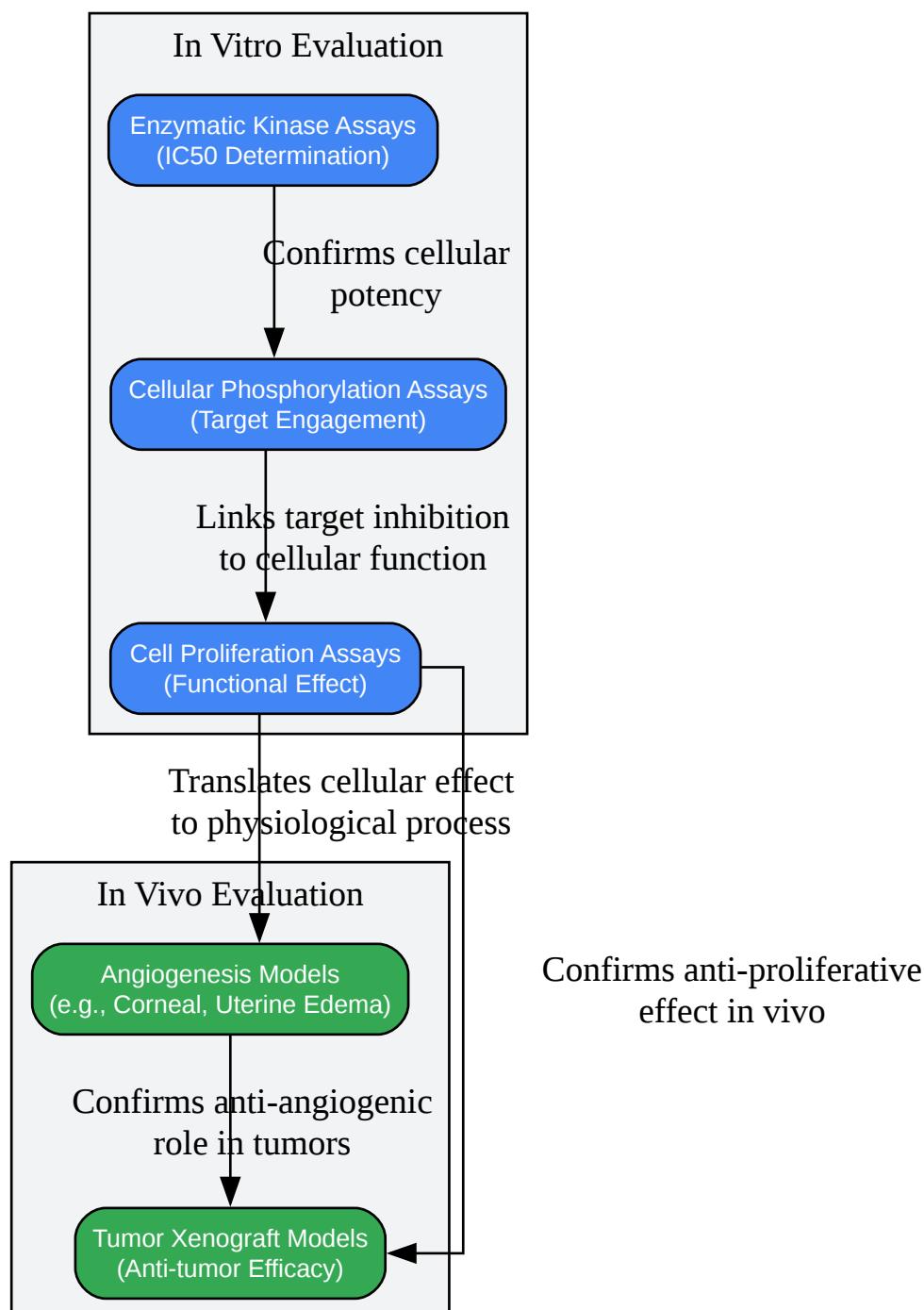
Experimental Methodologies for the Parent Compound (ABT-869)

The following outlines the general experimental protocols used to characterize the activity of Linifanib (ABT-869).

Receptor Tyrosine Kinase Inhibition Assays (Enzymatic)

- Principle: Measurement of the ability of the compound to inhibit the phosphorylation of a substrate by a purified recombinant kinase domain.
- General Protocol:
 - Recombinant human kinase domains (e.g., KDR, FLT1, PDGFR β) are incubated with a specific peptide substrate and ATP in a suitable buffer.
 - The compound (Linifanib) is added at various concentrations.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The amount of phosphorylated substrate is quantified, typically using methods like ELISA, TR-FRET, or radiometric assays.
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assays


- Principle: Assessment of the compound's ability to inhibit the phosphorylation of a specific receptor in a cellular context.
- General Protocol:
 - Cells expressing the target receptor (e.g., HUVECs for KDR, engineered cells for PDGFR β) are cultured.
 - Cells are serum-starved and then treated with various concentrations of the compound.
 - The receptor is stimulated with its cognate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR).
 - Cells are lysed, and the phosphorylation status of the receptor is determined by Western blotting or ELISA using phospho-specific antibodies.
 - IC₅₀ values are determined from the dose-response curve.

Cell Proliferation Assays

- Principle: To measure the anti-proliferative effect of the compound on cells whose growth is dependent on the targeted kinases.
- General Protocol:
 - Cells (e.g., HUVECs, or tumor cell lines with specific mutations like FLT3-ITD) are seeded in multi-well plates.
 - The cells are treated with a range of concentrations of the compound.
 - After a defined incubation period (typically 72 hours), cell viability or proliferation is assessed using assays such as MTS, MTT, or CellTiter-Glo.
 - IC₅₀ values are calculated from the resulting dose-response curves.

In Vivo Tumor Xenograft Studies

- Principle: To evaluate the anti-tumor efficacy of the compound in an animal model.
- General Protocol:
 - Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.
 - Once tumors are established, animals are randomized into vehicle control and treatment groups.
 - The compound is administered orally at specified doses and schedules.
 - Tumor volume and body weight are measured regularly.
 - Efficacy is determined by comparing the tumor growth in the treated groups to the control group. ED₅₀ (effective dose for 50% inhibition) can be calculated.

[Click to download full resolution via product page](#)

General Experimental Workflow for Preclinical Evaluation.

Conclusion

A-849529 is a key metabolite of the multi-targeted tyrosine kinase inhibitor Linifanib (ABT-869). While direct pharmacological data for **A-849529** is not extensively available, its chemical structure and origin strongly suggest that its biological relevance is tied to the activity of its parent compound. Linifanib potently inhibits VEGFR, PDGFR, and FLT3 signaling pathways, which are crucial for tumor angiogenesis and proliferation. The data and experimental frameworks presented in this guide for Linifanib provide the essential context for understanding the potential biological role and significance of its metabolite, **A-849529**, in ongoing and future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ABT-869, a multitargeted receptor tyrosine kinase inhibitor: inhibition of FLT3 phosphorylation and signaling in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [A-849529: A Technical Overview of a Key Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601005#a-849529-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com